Anti-Proliferative Potency Against DU145 Prostate Cancer Cells: F4 Outperforms Rg3 by 3.5-Fold and Rivals Rg5
In a direct head-to-head MTT assay on human prostate cancer DU145 cells, Ginsenoside F4 exhibited an IC50 value of 17.24 μmol/L, demonstrating 3.5-fold greater potency than 20(S)-Rg3 (IC50 = 60.02 μmol/L) and activity comparable to Rg5 (IC50 = 15.24 μmol/L). F4 was among the three most potent constituents identified from black ginseng via spectrum-effect relationship analysis, alongside Rg5 and Rk3 [1].
| Evidence Dimension | IC50 for inhibition of DU145 human prostate cancer cell proliferation (MTT assay, 48 h) |
|---|---|
| Target Compound Data | 17.24 μmol/L |
| Comparator Or Baseline | 20(S)-Rg3: 60.02 μmol/L; Rg5: 15.24 μmol/L; Rk3: 18.31 μmol/L; Rh4: 22.14 μmol/L |
| Quantified Difference | F4 is 3.48× more potent than 20(S)-Rg3; 1.14× less potent than Rg5 (non-significant difference) |
| Conditions | DU145 human prostate cancer cell line; MTT assay; 48 h incubation; compounds isolated from black ginseng processed via nine steaming and nine sun-drying |
Why This Matters
For prostate cancer research programs, F4 offers a structurally distinct alternative to the more extensively studied Rg3, with significantly higher potency in this model, enabling mechanistic studies that avoid PPD-type saponin redundancy.
- [1] Ma L, et al. Anti-prostate cancer components of black ginseng based on the 'nine steaming and nine sun-drying' process. Process Biochemistry. 2023;134(P1):269-275. View Source
